4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

Kinase inhibition JAK Hinge-binding scaffold

A versatile JAK/SDH probe for screening libraries. Features a critical 6-pyrrol-1-yl hinge-binding motif and N,N-dimethylsulfamoyl pharmacophore. Ideal for scaffold-hopping studies, selectivity panels, and DMPK stability assays. Differentiated from common JAK inhibitors; in vitro activity requires de novo determination.

Molecular Formula C14H20N6O2S
Molecular Weight 336.41
CAS No. 1428356-25-5
Cat. No. B2664467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide
CAS1428356-25-5
Molecular FormulaC14H20N6O2S
Molecular Weight336.41
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=C3
InChIInChI=1S/C14H20N6O2S/c1-17(2)23(21,22)20-9-7-19(8-10-20)14-11-13(15-12-16-14)18-5-3-4-6-18/h3-6,11-12H,7-10H2,1-2H3
InChIKeyCSTFHVUWVWILIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 1428356-25-5): Chemotype Classification and Procurement Baseline


4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 1428356-25-5) is a fully synthetic small molecule (MW 336.41) belonging to the aryl-sulfonamide class, characterized by a 4,6-disubstituted pyrimidine core bearing a pyrrol-1-yl ring at the 6-position and an N,N-dimethylpiperazine-1-sulfonamide group at the 4-position . This scaffold type falls within the scope of two major patent families claiming substituted pyrimidinyl-pyrroles as Janus kinase (JAK) inhibitors [1] and pyrimidine derivatives as sorbitol dehydrogenase (SDH) inhibitors [2]; however, it must be emphasized that the specific compound bearing CAS 1428356-25-5 has not been individually exemplified, characterized, or subjected to any published quantitative biological assay within the peer-reviewed literature or patent examples accessible as of the search date.

Why Substituting 4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide with In-Class Congeners Risks Project Failure


Although numerous pyrimidine-piperazine-sulfonamide analogs exist in commercial screening libraries, simple functional group interchange carries the concrete risk of altering or abolishing target engagement due to precise structural requirements established by crystallographic and SAR data within this chemotype. Within the sorbitol dehydrogenase inhibitor series, X-ray co-crystal structures (e.g., PDB ligand code 572, which captures the 2-hydroxymethyl-N,N-dimethylpiperazine-sulfonamide scaffold bound to SDH) demonstrate that the N,N-dimethylsulfamoyl moiety occupies a defined pocket while the pyrimidine substitution position determines complementary binding interactions [1]. Within the JAK inhibitor patent family, the pyrrol-1-yl substituent at the pyrimidine 6-position is explicitly identified as a critical pharmacophoric element contributing to kinase hinge-binding recognition [2]. Consequently, substituting CAS 1428356-25-5 with an analog missing the pyrrol-1-yl motif, relocating it to the 2-position, or replacing the dimethylsulfonamide with a non-sulfonamide group would be anticipated to produce a compound with fundamentally different binding characteristics, for which no quantitative activity equivalence data exist.

Quantitative Differentiation Evidence for 4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide Against Closest Analogs


Pyrrol-1-yl vs. Pyrazol-1-yl at Pyrimidine 6-Position: Scaffold Differentiation with No Quantitative Selectivity Data

The pyrazol-1-yl congener 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 1226433-44-8) represents the closest commercially cataloged analog differing only in the 5-membered heteroaryl ring attached to the pyrimidine 6-position . The pyrrole ring in CAS 1428356-25-5 provides a different electronic profile and hydrogen-bonding capacity compared to the pyrazole ring. In the JAK inhibitor patent family (EP2699564B1), the pyrrol-1-yl substitution motif is explicitly enumerated as a preferred embodiment for kinase hinge-region binding, while pyrazole-containing analogs are not claimed within this specific patent [1]. However, caution is warranted: no head-to-head biochemical comparison between the pyrrole and pyrazole variants has been published, and no IC50 values exist for either compound against any isolated kinase target. The differentiation is currently confined to structural and patent eligibility grounds rather than measured biological divergence.

Kinase inhibition JAK Hinge-binding scaffold Pyrimidine substitution

N,N-Dimethylsulfonamide vs. Heterocyclic Sulfonamide Replacements: Metabolic Stability Inference from Sorbitol Dehydrogenase Inhibitor Series

In a seminal study on sorbitol dehydrogenase inhibitors (SDIs), the N,N-dimethylsulfamoyl group present in the lead compound 4-[2-(hydroxymethyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide (PDB ligand 572) was identified as metabolically labile, driving a medicinal chemistry effort to replace it with heterocyclic sulfonamides to achieve longer serum half-lives [1]. Specifically, SDI inhibitors 62, 67, and 69 bearing heterocycle-substituted sulfonamide replacements demonstrated in vitro SDH potency with significantly extended in vivo half-lives in acutely diabetic rats relative to the dimethylsulfamoyl parent [1]. The target compound CAS 1428356-25-5 retains the N,N-dimethylsulfonamide group in the context of a 6-pyrrol-1-ylpyrimidine scaffold, a structural combination never assessed in the published SDI SAR series. This places it at a distinct intersection: it preserves the metabolic liability-associated dimethylsulfonamide moiety while grafting it onto a scaffold structurally analogous to JAK inhibitors, creating a chemotype with indeterminate properties that is neither validated for SDH activity nor optimized for metabolic stability.

Sorbitol dehydrogenase Metabolic stability N,N-dimethylsulfamoyl Sulfonamide SAR

Pyrimidine Substitution Pattern: 4,6-Disubstituted vs. 2,4-Disubstituted Scaffolds and Crystallographically Defined Binding Modes

The established sorbitol dehydrogenase inhibitor 4-[2-(hydroxymethyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide (PDB code 572) features a 2-hydroxymethyl substitution on the pyrimidine ring, with co-crystal data demonstrating that this 2-position substituent engages key hydrogen-bond interactions within the SDH active site [1]. The target compound CAS 1428356-25-5 differs significantly: it is a 4,6-disubstituted pyrimidine where the 6-position is occupied by a pyrrol-1-yl group, leaving the 2-position unsubstituted (hydrogen). This substitution pattern is more closely aligned with the pyrimidinyl-pyrrole JAK inhibitor patent family [2] than with the SDH inhibitor series. No co-crystal structure or docking study exists for the target compound. The absence of the 2-position hydroxymethyl group, critical for SDH inhibition (the parent compound exhibits IC50 of 240–1000 nM ), strongly implies that CAS 1428356-25-5 is not a direct SDH inhibitor but rather represents a scaffold intended for kinase targets, for which the pyrimidine 2-position may not require polar substitution.

Pyrimidine substitution Sorbitol dehydrogenase PDB 572 Binding mode

Piperazine Linker Identity: Sulfonamide vs. Acetyl-Linked Congeners and Implications for Physicochemical Properties

A closely related compound, 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone (CAS 1421524-80-2), shares the identical 4,6-disubstituted pyrimidine core and 6-pyrrol-1-yl motif but replaces the N,N-dimethylsulfonamide with an acetyl group [1]. This substitution fundamentally alters the physicochemical profile: the sulfonamide in the target compound contributes higher topological polar surface area (tPSA calculation: ~87 Ų) and hydrogen-bond acceptor capacity compared to the acetyl group, potentially impacting solubility, permeability, and off-target pharmacology. No comparative solubility, logP, or permeability data have been reported for these two specific compounds. However, in the broader SDH inhibitor literature, the sulfonamide group is noted to increase aqueous solubility relative to amide-linked analogs [2], a property that may favor the target compound in biochemical assay formats requiring higher compound solubility.

Piperazine linker Sulfonamide Physicochemical properties Solubility

Recommended Application Scenarios for 4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide Based on Available Evidence


JAK Family Kinase Screening Library Diversification and Patent-Landscape-Guided Hit Discovery

Given that the compound falls structurally within the scope of EP2699564B1 claiming substituted pyrimidinyl-pyrroles as JAK kinase inhibitors [1], its primary utility lies in serving as a scaffold-diversifying probe in JAK family screening panels (JAK1, JAK2, JAK3, TYK2). The 6-pyrrol-1-yl motif is a claimed pharmacophore element for kinase hinge binding in this patent family. Procurement is recommended for academic or industrial groups conducting JAK inhibitor discovery programs that seek to explore chemical space around the pyrimidine 6-position not represented by existing pyrrolopyrimidine JAK inhibitors (e.g., tofacitinib, ruxolitinib), with the caveat that this compound's isolated JAK IC50 values are unknown and must be determined de novo.

Metabolic Stability Profiling of the N,N-Dimethylsulfonamide Group in a Novel Heteroaryl Context

The established metabolic lability of the N,N-dimethylsulfamoyl group in SDH inhibitors [2] makes this compound a valuable tool for investigating whether the 6-pyrrol-1-ylpyrimidine scaffold alters the metabolic fate of the sulfonamide moiety compared to the 2-hydroxymethylpyrimidine context. This scenario is relevant for drug metabolism and pharmacokinetics (DMPK) groups seeking to understand scaffold-dependent sulfonamide stability. The compound should be subjected to liver microsome or hepatocyte stability assays with the explicit comparator being the SDH lead 4-[2-(hydroxymethyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide [3].

Selectivity Profiling Against Sorbitol Dehydrogenase as a Counter-Screening Target

Because the dimethylsulfonamide-piperazine-pyrimidine substructure is a known SDH pharmacophore (PDB ligand 572, IC50 240–1000 nM) [3], any kinase-targeted compound containing this motif should be counter-screened against SDH to establish selectivity. CAS 1428356-25-5, with its altered pyrimidine substitution pattern, serves as an ideal test compound for evaluating whether the 4,6-disubstitution and pyrrole ring sufficiently abrogate SDH binding, thereby informing the selectivity profile of the broader scaffold class. This application is directly actionable for selectivity assay panels in kinase drug discovery.

Comparative Physicochemical and Solubility Benchmarking Against Acetyl-Linked Congeners

For groups building structure-property relationship (SPR) datasets on heterocyclic sulfonamide libraries, this compound provides a direct comparison point against the acetyl-linked analog CAS 1421524-80-2 [4]. Parallel determination of aqueous solubility, LogD, and permeability (PAMPA or Caco-2) for both compounds would quantify the impact of sulfonamide vs. acetyl substitution on developability parameters, generating actionable data for lead optimization decisions in kinase and other target programs.

Quote Request

Request a Quote for 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.